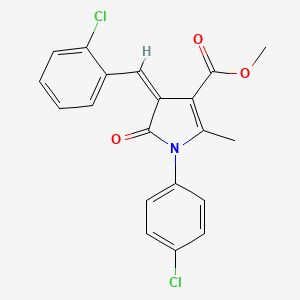
5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For instance, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several biochemical and physiological effects. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. For instance, further studies could be conducted to elucidate the precise mechanism of action of this compound. Additionally, more research could be done to explore its potential therapeutic applications in other disease states. Finally, efforts could be made to improve the solubility of this compound in aqueous solutions, which would make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 5-nitro-2-propoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been extensively studied in recent years. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-[(5-nitro-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-2-5-22-11-4-3-9(17(20)21)6-8(11)7-10-12(18)15-14(23)16-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,15,16,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLFLCBUGXUJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)

![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)



![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)